![molecular formula C12H21NO B13656481 [8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13656481.png)
[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol is a complex organic compound featuring a bicyclic structure with a nitrogen atom. This compound is part of the azabicyclo family, which is known for its significant pharmacological potential. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of drug discovery and synthetic organic chemistry.
準備方法
The synthesis of [8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol typically involves the rearrangement of norbornadiene. This process includes a reaction with tosyl azide, proceeding through a (2 + 3)-cycloaddition to form a transient triazoline, which then undergoes ring-opening to yield the diazonium betaine . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield ketones, while reduction could produce alcohols.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Biology: The unique structure of this compound makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Due to its pharmacological potential, it is explored for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
作用機序
The mechanism of action of [8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. This interaction can modulate the activity of these receptors, leading to various pharmacological effects. The compound’s bicyclic structure allows it to fit into receptor sites, influencing their activity and resulting in therapeutic effects.
類似化合物との比較
Similar compounds to [8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol include other members of the azabicyclo family, such as tropane alkaloids. These compounds share a similar bicyclic structure but differ in their specific functional groups and pharmacological properties . The uniqueness of this compound lies in its specific cyclopropylmethyl group, which imparts distinct chemical and biological characteristics.
特性
分子式 |
C12H21NO |
|---|---|
分子量 |
195.30 g/mol |
IUPAC名 |
[8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol |
InChI |
InChI=1S/C12H21NO/c14-8-10-5-11-3-4-12(6-10)13(11)7-9-1-2-9/h9-12,14H,1-8H2 |
InChIキー |
LXCQEVRFMKVSBM-UHFFFAOYSA-N |
正規SMILES |
C1CC1CN2C3CCC2CC(C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


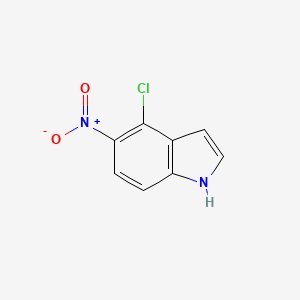
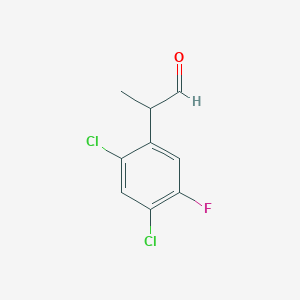


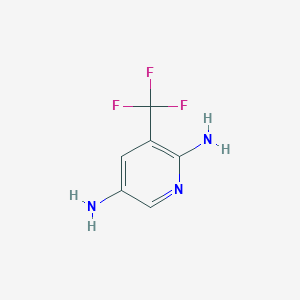
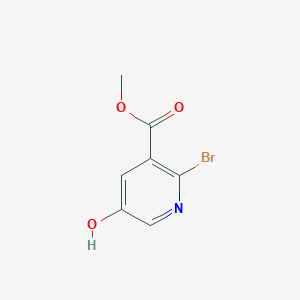


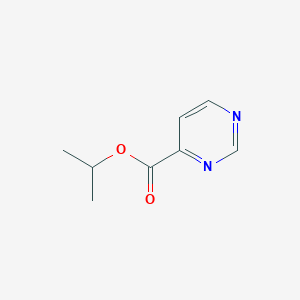
![4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid](/img/structure/B13656467.png)

![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13656475.png)


